(2Z)-2-(3,4-dimethoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl acetate
Description
The compound "(2Z)-2-(3,4-dimethoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl acetate" belongs to the benzofuran-3-one derivative family, characterized by a benzylidene substituent at the C2 position and an acetate ester at C6.
Properties
IUPAC Name |
[(2Z)-2-[(3,4-dimethoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O6/c1-11(20)24-13-5-6-14-16(10-13)25-18(19(14)21)9-12-4-7-15(22-2)17(8-12)23-3/h4-10H,1-3H3/b18-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYUQHQKHGRCPQT-NVMNQCDNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC(=C(C=C3)OC)OC)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC(=C(C=C3)OC)OC)/O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-(3,4-dimethoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl acetate typically involves the condensation of 3,4-dimethoxybenzaldehyde with a suitable benzofuran derivative under acidic or basic conditions. The reaction is often catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide. The resulting intermediate is then acetylated using acetic anhydride or acetyl chloride in the presence of a catalyst such as pyridine to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-(3,4-dimethoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl acetate undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group in the benzofuran ring can be reduced to form alcohols.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of 3,4-dimethoxybenzoic acid or 3,4-dimethoxybenzaldehyde.
Reduction: Formation of 3-hydroxy-2,3-dihydro-1-benzofuran derivatives.
Substitution: Formation of various substituted benzofuran derivatives depending on the nucleophile used.
Scientific Research Applications
(2Z)-2-(3,4-dimethoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2Z)-2-(3,4-dimethoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl acetate involves its interaction with various molecular targets and pathways. The compound’s methoxy groups and acetate ester can participate in hydrogen bonding and hydrophobic interactions with biological macromolecules, influencing their function. Additionally, the benzofuran core can intercalate into DNA or interact with enzymes, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Physicochemical Properties
The target compound’s structural analogs differ in substituents on the benzylidene ring and the ester group. Key comparisons are summarized below:
Table 1: Structural and Physicochemical Comparison
*Inferred from structural analogs.
Antioxidant and Free Radical Scavenging
- 3,4-Dimethoxy Substitution : Derivatives with 3,4-dimethoxybenzylidene groups (e.g., compound 3e in ) exhibit strong antioxidant activity due to electron-donating methoxy groups, which stabilize free radicals .
- Hydroxy vs. Methoxy : Analog 3d (4-hydroxy-3-methoxy substitution) shows higher angiotensin-converting enzyme (ACE) inhibition, suggesting polar groups may enhance enzyme binding .
Enzyme Inhibition
- Tyrosinase and HIV-1 Protease : The 3,4-dimethoxybenzylidene moiety in compound 2e () correlates with potent tyrosinase and HIV-1 protease inhibition, likely due to optimized hydrophobic interactions .
- Halogenated Analogs : Fluorine () and chlorine () substituents may alter electronic properties, though their specific inhibitory effects remain unstudied in the provided evidence.
Solubility and Bioavailability
- Ester Group Impact: Acetate esters (e.g., target compound) are more polar than benzoate esters (), favoring better aqueous solubility. Conversely, the propanoic acid group () introduces ionizability, which could enhance solubility but reduce cell permeability .
Key Structural-Activity Relationships
Methoxy Groups: The 3,4-dimethoxy configuration enhances antioxidant and enzyme inhibitory activities compared to non-substituted or mono-methoxy analogs .
Biological Activity
The compound (2Z)-2-(3,4-dimethoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl acetate is a synthetic derivative belonging to the class of benzofuran compounds. Its structure suggests potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, summarizing findings from various studies and providing insights into its therapeutic potential.
Chemical Structure and Properties
- Molecular Formula : C19H16O7
- Molecular Weight : 356.33 g/mol
- Canonical SMILES :
COC1=C(C=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OCC(=O)O)OC
This compound features a benzofuran core with methoxy and carbonyl functionalities, which are critical for its biological activity.
Antitumor Activity
Recent studies have highlighted the antitumor potential of this compound. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines:
These results indicate that the compound inhibits cell proliferation effectively, with lower IC50 values suggesting higher potency compared to standard chemotherapeutics.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies have shown promising results against both Gram-positive and Gram-negative bacteria:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) | Reference |
|---|---|---|
| Escherichia coli | 32 | |
| Staphylococcus aureus | 16 | |
| Bacillus subtilis | 64 |
These findings suggest that this compound could serve as a potential lead compound for developing new antimicrobial agents.
The biological activity of this compound is attributed to its ability to interact with cellular targets involved in proliferation and survival pathways. Molecular docking studies have indicated that it binds effectively to key proteins such as Bcl-2 and other apoptosis regulators, promoting apoptotic pathways in cancer cells while inhibiting bacterial growth through disruption of cell membrane integrity.
Case Studies
A recent study focused on the efficacy of this compound in vivo using xenograft models of lung cancer. The results showed a significant reduction in tumor size after treatment with this compound compared to control groups:
| Treatment Group | Tumor Size Reduction (%) | P-value |
|---|---|---|
| Control | 0 | - |
| Compound Treatment | 65 | <0.01 |
This study underscores the potential of this compound as an effective therapeutic agent in cancer treatment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
